

Application of BI-749327 in the Study of Myofibroblast Activation

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Myofibroblast activation is a critical process in tissue repair and fibrosis, characterized by the transformation of fibroblasts into a more contractile and secretory phenotype. A key player in this transformation is the transient receptor potential canonical 6 (TRPC6) ion channel.[1][2][3] Increased TRPC6 activity leads to calcium influx, which in turn activates downstream signaling pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, promoting the expression of profibrotic genes and myofibroblast differentiation.[1][2][4]

BI-749327 is a potent and selective small-molecule inhibitor of the TRPC6 channel.[4][5] Its high selectivity and oral bioavailability make it an invaluable tool for studying the role of TRPC6 in myofibroblast activation and a promising therapeutic candidate for fibrotic diseases.[1][4][5] In preclinical models of cardiac and renal fibrosis, **BI-749327** has been shown to effectively suppress myofibroblast activation, reduce the expression of fibrotic markers, and ameliorate organ dysfunction.[1][5]

These application notes provide a comprehensive overview of the use of **BI-749327** in studying myofibroblast activation, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in both in vitro and in vivo experimental models.

Key Features of BI-749327:



- High Potency and Selectivity: BI-749327 exhibits potent inhibition of TRPC6 with high selectivity over other TRPC channels, ensuring targeted investigation of TRPC6-mediated pathways.[4]
- Oral Bioavailability: Suitable for in vivo studies in animal models of fibrosis.[1][4]
- Mechanism of Action: Acts by blocking the TRPC6 ion channel, thereby inhibiting calcium influx and downstream pro-fibrotic signaling.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of **BI-749327**.

Parameter	Species	Value	Reference
IC50 (TRPC6)	Mouse	13 nM	[4]
Human	19 nM	[6]	
Guinea Pig	15 nM	[6]	
Selectivity	vs. TRPC3	85-fold	[4]
vs. TRPC7	42-fold	[4]	
In Vivo Dosage (Mouse)	Cardiac Fibrosis (TAC model)	30 mg/kg/day (oral gavage)	[1][4]
Renal Fibrosis (UUO model)	3, 10, 30 mg/kg/day (oral gavage)	[1]	
Pharmacokinetics (Mouse)	Half-life (t1/2)	8.5 - 13.5 hours	[4]

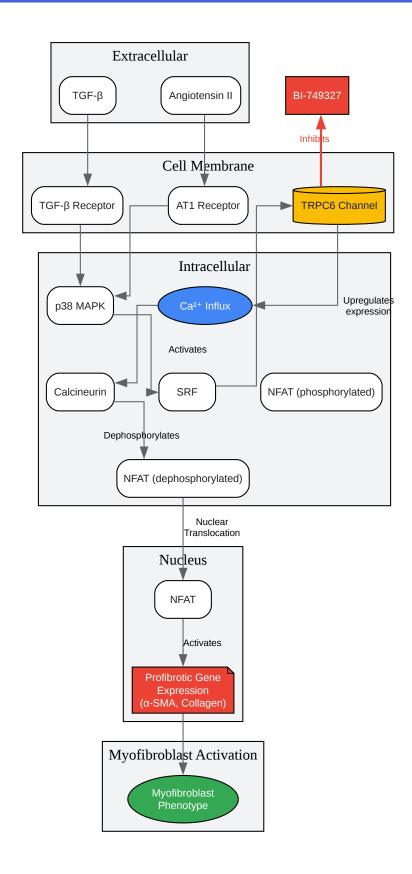


Experimental Model	Key Findings with BI- 749327	Reference
HEK293T cells expressing TRPC6	Dose-dependent suppression of NFAT activation.	[1][4]
Isolated Myocytes	Blocks prohypertrophic gene expression.	[1][4]
Mouse Model of Cardiac Fibrosis (TAC)	- Improved left heart function- Reduced expression of profibrotic genes- Decreased interstitial fibrosis	[1]
Mouse Model of Renal Fibrosis (UUO)	- Dose-dependent reduction in renal fibrosis- Decreased expression of α-SMA and S100A4- Reduced expression of profibrotic genes (e.g., Tgfb1)	[1]

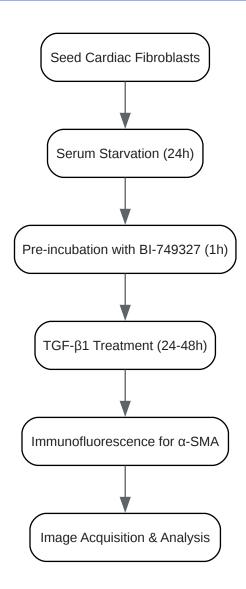
Signaling Pathway

The following diagram illustrates the signaling pathway involved in myofibroblast activation and the point of intervention for **BI-749327**.

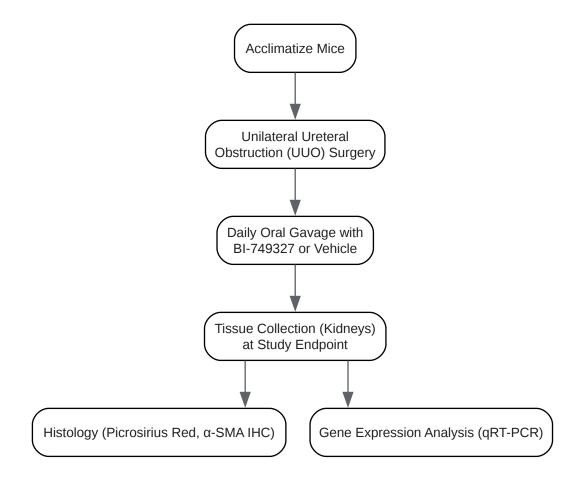












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